molecular formula C16H23FN2O2 B1629299 Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate CAS No. 203047-34-1

Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate

Cat. No.: B1629299
CAS No.: 203047-34-1
M. Wt: 294.36 g/mol
InChI Key: PZTARVOTAOMDPS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate (PubChem CID 22662614) is a fluorinated piperazine derivative employed primarily as a key synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . Piperazine derivatives are a prominent chemical class known for their drug-like properties and ability to cross the blood-brain barrier, making them valuable scaffolds in the development of central nervous system (CNS) active compounds . While research on this specific analog is ongoing, structurally similar tert-butyl-protected piperazine carboxylates have demonstrated significant research value in preclinical studies for their potential anxiolytic and antidepressant-like effects . The mechanism of action for this pharmacological activity is putativevely linked to the modulation of the serotonergic system, particularly through interactions with 5-HT1A receptors . Furthermore, piperazine-based compounds are investigated as intermediates for novel analgesics, antipsychotics, and multivalent ligands targeting opioid and monoamine systems for the treatment of pain and depression . This product is intended for research applications only and is strictly not for human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTARVOTAOMDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627386
Record name tert-Butyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203047-34-1
Record name 1,1-Dimethylethyl 4-[(3-fluorophenyl)methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203047-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of tert-Butyl Piperazine-1-carboxylate with 3-Fluorobenzyl Halides

The most widely reported method involves alkylation of tert-butyl piperazine-1-carboxylate with 3-fluorobenzyl bromide or chloride. The reaction proceeds under mild basic conditions to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the benzyl halide.

Typical Protocol :

  • Reagents :
    • tert-Butyl piperazine-1-carboxylate (1.0 equiv)
    • 3-Fluorobenzyl bromide (1.1 equiv)
    • Potassium carbonate (2.0 equiv)
    • Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile
  • Conditions :
    • Temperature: 60–80°C
    • Duration: 12–24 hours
  • Workup :
    • Dilution with water, extraction with ethyl acetate
    • Purification via silica gel chromatography (hexane:ethyl acetate, 3:1 → 1:1)
  • Yield : 75–85%

Key Mechanistic Insight :
The tert-butyl group sterically shields the adjacent nitrogen, directing alkylation to the less hindered piperazine nitrogen. Fluorine’s electron-withdrawing effect accelerates the reaction by polarizing the benzyl halide’s C–X bond.

Reductive Amination of 3-Fluorobenzaldehyde

Two-Step Synthesis via Imine Formation

An alternative route employs reductive amination to install the benzyl group, avoiding halogenated intermediates.

Step 1: Imine Formation :

  • Reagents :
    • Piperazine (2.0 equiv)
    • 3-Fluorobenzaldehyde (1.0 equiv)
    • Molecular sieves (4 Å)
    • Solvent: Toluene
  • Conditions :
    • Reflux under nitrogen for 6 hours

Step 2: Boc Protection and Reduction :

  • Reagents :
    • Di-tert-butyl dicarbonate (1.1 equiv)
    • Sodium triacetoxyborohydride (2.0 equiv)
    • Solvent: Dichloromethane
  • Conditions :
    • 0°C → room temperature, 12 hours
  • Yield : 65–70% (over two steps)

Advantages :

  • Avoids handling air-sensitive benzyl halides.
  • Enables modular substitution of the benzyl group.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Piperazine Derivatives

Industrial-scale production often employs solid-supported synthesis to streamline purification.

Protocol :

  • Resin : Wang resin-functionalized piperazine
  • Reagents :
    • 3-Fluorobenzyl mesylate (1.5 equiv)
    • N,N-Diisopropylethylamine (3.0 equiv)
    • Solvent: N-Methylpyrrolidone (NMP)
  • Conditions :
    • 50°C, 8 hours
  • Cleavage :
    • Trifluoroacetic acid (TFA)/dichloromethane (1:1), 2 hours
  • Yield : 90–95% (HPLC purity >99%)

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability Cost Efficiency
Nucleophilic Substitution 85% 98% High Moderate
Reductive Amination 70% 95% Moderate Low
Solid-Phase Synthesis 95% 99% Industrial High

Key Observations :

  • Nucleophilic substitution balances cost and yield for lab-scale synthesis.
  • Solid-phase methods, while costly, are optimal for kilogram-scale production.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

Recent patents describe transitioning from batch to flow chemistry to enhance reproducibility:

  • Residence Time : 30 minutes
  • Temperature : 70°C
  • Output : 1.2 kg/hour

Solvent Recycling

DMF recovery via vacuum distillation reduces waste by 40% in large-scale runs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring’s secondary amines and the fluorobenzyl group participate in nucleophilic substitution.

Key reactions :

  • Aromatic fluorodeboronation : The 3-fluorobenzyl group can undergo Suzuki-Miyaura coupling with boronic acids under Pd catalysis. For example, coupling with arylboronic acids yields biaryl derivatives (e.g., 3-aryl-5-fluorobenzyl products) at 80–90°C with Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O.

  • Piperazine alkylation : The secondary amine reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .

Conditions and outcomes :

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C3-Aryl-5-fluorobenzyl derivatives70–85%
Piperazine alkylationMethyl iodide, K₂CO₃, DMF, 60°C, 12 hN-Methylpiperazine tert-butyl carboxylate65–78%

Deprotection and Functional Group Interconversion

The tert-butyl carbamate group is cleaved under acidic conditions to expose the piperazine’s primary amine.

Key reactions :

  • Acid-mediated deprotection : Treatment with TFA in DCM (1:1 v/v, 2 h, RT) removes the Boc group, yielding 4-(3-fluorobenzyl)piperazine .

  • Reductive amination : The deprotected amine reacts with aldehydes (e.g., benzaldehyde) and NaBH₃CN in MeOH to form secondary amines .

Conditions :

ReactionReagents/ConditionsProductYieldSource
Boc deprotectionTFA/DCM (1:1), 2 h, RT4-(3-Fluorobenzyl)piperazine>95%
Reductive aminationBenzaldehyde, NaBH₃CN, MeOH, 24 h, RTN-Benzyl-4-(3-fluorobenzyl)piperazine55–65%

Oxidation and Reduction Pathways

The fluorobenzyl moiety and piperazine ring undergo redox transformations.

Key reactions :

  • Oxidation of benzyl group : MnO₂ in acetone oxidizes the benzyl position to a ketone (e.g., 3-fluorophenyl piperazine ketone) .

  • Piperazine ring oxidation : mCPBA in DCM epoxidizes the piperazine ring, forming an N-oxide derivative .

Outcomes :

ReactionReagents/ConditionsProductYieldSource
Benzyl oxidationMnO₂, acetone, reflux, 6 h3-Fluorophenyl piperazine ketone40–50%
Piperazine N-oxidationmCPBA, DCM, 0°C to RT, 4 hPiperazine N-oxide60–70%

Cross-Coupling and Cycloaddition Reactions

The fluorobenzyl group participates in transition-metal-catalyzed cross-couplings.

Key reactions :

  • Buchwald-Hartwig amination : Reacts with aryl halides (e.g., 4-bromoanisole) using Pd₂(dba)₃/Xantphos to form arylpiperazines .

  • Click chemistry : The alkyne-functionalized derivative undergoes Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazoles .

Data :

ReactionReagents/ConditionsProductYieldSource
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C4-(4-Methoxyphenyl)piperazine derivative75–85%
CuAACCuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH1,2,3-Triazole-functionalized piperazine80–90%

Stability and Degradation

The compound’s stability under varying conditions:

  • Thermal stability : Decomposes at >200°C via tert-butyl ester cleavage.

  • Hydrolytic stability : Resists hydrolysis in neutral aqueous media but degrades in acidic/basic conditions (e.g., t₁/₂ = 12 h at pH 2) .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate is primarily investigated for its potential therapeutic properties:

  • Targeting MLKL : The compound interacts with the Mixed Lineage Kinase domain-Like pseudokinase (MLKL), which plays a critical role in necroptosis, a form of programmed cell death. By modulating MLKL activity, this compound may help prevent excessive cell death in various pathological conditions .
  • Drug Development : It serves as a lead compound for developing novel drugs targeting diseases associated with necroptosis, such as neurodegenerative disorders and certain cancers .

The biological activity of this compound has been explored through various studies:

  • Cell Death Modulation : In vitro studies have shown that this compound can significantly inhibit MLKL-mediated cell death. This suggests its potential utility in therapeutic contexts where necroptosis is implicated .
  • Binding Affinity Studies : The compound can be used in assays to assess the binding affinity and specificity towards MLKL, providing insights into its pharmacodynamics .

In Vitro Research Findings

  • Cell Viability Assays : Studies demonstrated that cells treated with this compound exhibited significantly higher viability compared to control groups subjected to necroptotic stimuli. This highlights the compound's protective effects against cell death .
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with MLKL leads to its degradation, effectively inhibiting the necroptotic pathway. This mechanism positions it as a promising candidate for therapeutic development against diseases characterized by dysregulated cell death .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with receptors or enzymes, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to its targets, while the tert-butyl group can increase its stability and bioavailability. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The formyl group in allows for further derivatization, unlike the inert fluorine in the target compound.

Physical and Chemical Properties

  • Lipophilicity : Fluorine and trifluoromethyl groups (e.g., ) increase logP, enhancing membrane permeability.
  • Solubility: Pyrimidine-ether derivatives (e.g., ) exhibit reduced aqueous solubility due to aromaticity, whereas amino-substituted analogs (e.g., ) are more polar.
  • Stability : The Boc group in all compounds provides acid-labile protection, but nitro-substituted analogs (e.g., ) may exhibit reduced stability under reductive conditions.

Biological Activity

Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperazine core substituted with a tert-butyl group and a 3-fluorobenzyl moiety. The synthesis typically involves the reaction of tert-butyl piperazine-1-carboxylic acid with 3-fluorobenzyl chloride under basic conditions, leading to the formation of the desired ester.

This compound has been studied for its interaction with various biological targets. Preliminary studies suggest that it may function as a selective inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer and inflammation. The compound's ability to bind to the kinase-inactive conformation enhances its selectivity towards specific targets, potentially reducing off-target effects associated with less selective inhibitors .

Pharmacological Profiles

The compound exhibits several pharmacological activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. Flow cytometry assays revealed that the compound triggers apoptotic pathways by increasing caspase-3 activity, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation. For instance, it has shown effectiveness in reducing levels of pro-inflammatory markers in animal models of arthritis and sepsis .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerMCF-7Induction of apoptosis
U-937Increased caspase-3 activity
Anti-inflammatoryCFA-induced AIA miceReduced inflammation markers

Detailed Research Findings

  • Anticancer Studies : A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited IC50 values ranging from 0.19 µM to 0.78 µM, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Inflammation Models : In animal models, this compound was shown to ameliorate symptoms associated with acute pancreatitis and sepsis by decreasing neutrophil infiltration and inflammatory cytokines such as IL-6 and TNF-α .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. A general approach includes:

  • Step 1 : Preparation of a tert-butyl piperazine-1-carboxylate intermediate via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives can be synthesized using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides or boronic esters .
  • Step 2 : Introduction of the 3-fluorobenzyl group via alkylation or reductive amination. For instance, reacting 1-(3-fluorobenzyl)piperazine with Boc anhydride under basic conditions .

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldReference
CouplingPd(OAc)₂, XPhos, Na₂CO₃, 100°C42%
AlkylationK₂CO₃, DMF, 110°C~45%

Q. How is the structure of this compound confirmed post-synthesis?

Characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration and chemical shifts (e.g., tert-butyl signal at δ 1.48 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Resolving bond lengths and angles, particularly for stereochemical confirmation .
  • LCMS/HRMS : Validating molecular weight (e.g., [M+H]⁺ at m/z 341.1972 for similar derivatives) .

Q. What are typical deprotection strategies for the tert-butyloxycarbonyl (Boc) group in this compound?

The Boc group is removed under acidic conditions:

  • HCl/1,4-dioxane : Stirring at room temperature for 3 hours, followed by neutralization with K₂CO₃ .
  • Trifluoroacetic Acid (TFA) : Treatment in dry CH₂Cl₂, yielding the free piperazine after workup .

Q. How are impurities or byproducts managed during purification?

  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 0–80%) .
  • Crystallization : Using Et₂O or hexane to isolate pure products .

Advanced Research Questions

Q. How can coupling reactions (e.g., Suzuki-Miyaura) be optimized for higher yields?

  • Catalyst Selection : Pd(OAc)₂ with XPhos ligand improves efficiency for aryl-aryl couplings .
  • Solvent/Base : Use acetonitrile/water with Na₂CO₃ to enhance solubility and reduce side reactions .
  • Temperature : Heating at 100°C in sealed vessels minimizes volatilization of reagents .

Example : A Suzuki coupling with 5-bromo-2-chloropyrimidine achieved 88.7% yield using K₂CO₃ in 1,4-dioxane at 110°C .

Q. How do steric effects influence stereochemical outcomes in piperazine derivatives?

  • Conformational Analysis : X-ray studies show that bulky substituents (e.g., tert-butyl) enforce chair conformations in the piperazine ring, reducing rotational freedom .
  • Chiral Resolutions : Use of chiral auxiliaries or asymmetric hydrogenation can control stereochemistry in derivatives .

Q. What safety protocols are critical for handling diazo intermediates?

  • Diazo Stability : Store diazoacetates at –20°C in dark vials to prevent decomposition .
  • Reaction Quenching : Use dilute acetic acid to neutralize excess diazo compounds before disposal .

Q. How are conflicting NMR data resolved (e.g., unexpected coupling constants)?

  • Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., ring flipping) by observing signal coalescence at elevated temperatures .
  • DFT Calculations : Compare experimental shifts with computed values to validate assignments .

Case Study : In , differing yields (45% vs. 43%) for pyridinyl derivatives were attributed to steric hindrance in cross-coupling steps, resolved by increasing reaction time .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate
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Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate

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